4-(Chloromethyl)benzaldehyde

Description

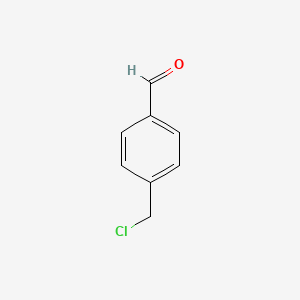

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIFQOISPAAFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326824 | |

| Record name | 4-(Chloromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73291-09-5 | |

| Record name | 4-(Chloromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Chloromethyl)benzaldehyde: Properties, Reactivity, and Applications

Introduction

In the landscape of synthetic organic chemistry, certain molecules stand out for their exceptional utility and versatility. 4-(Chloromethyl)benzaldehyde (CAS: 73291-09-5) is a prime example of such a pivotal reagent.[1] As a disubstituted benzene derivative, it possesses two distinct and highly reactive functional groups: an aromatic aldehyde and a benzylic chloride. This bifunctional nature makes it an invaluable building block, enabling chemists to construct complex molecular architectures through sequential and diverse chemical transformations.[2] This guide provides an in-depth exploration of the core chemical properties of 4-(Chloromethyl)benzaldehyde, offering field-proven insights into its synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The utility of 4-(Chloromethyl)benzaldehyde stems directly from its molecular structure, which features an electrophilic aldehyde carbon and a reactive benzylic carbon-chlorine bond, positioned para to each other on a benzene ring.[3] This arrangement allows for a wide array of synthetic manipulations.

Caption: Molecular Structure of 4-(Chloromethyl)benzaldehyde.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety assessment.

| Property | Value | Reference(s) |

| CAS Number | 73291-09-5 | [1][4] |

| Molecular Formula | C₈H₇ClO | [4] |

| Molecular Weight | 154.59 g/mol | [4] |

| Appearance | White to pale yellow crystalline solid | [5][6] |

| Melting Point | 69 - 73 °C | [5][7][8] |

| Boiling Point | 265.6 ± 15.0 °C (Predicted) | [7][8] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [6] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. Moisture and air sensitive. | [5][7][9] |

Synthesis and Purification

The most common and industrially relevant synthesis of 4-(Chloromethyl)benzaldehyde is the Blanc chloromethylation of benzaldehyde.[1] This reaction is a classic example of electrophilic aromatic substitution.

Causality in Synthesis: The reaction requires an acid catalyst, such as zinc chloride (ZnCl₂), and a source of both formaldehyde (CH₂O) and hydrogen chloride (HCl).[10] The Lewis acid catalyst is crucial as it coordinates to the formaldehyde carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates the attack by the electron-rich π-system of the benzaldehyde ring. The resulting benzyl alcohol intermediate is then rapidly converted to the more stable benzylic chloride in the presence of HCl.[10]

Caption: Simplified workflow for the Blanc chloromethylation synthesis.

Experimental Protocol: Synthesis via Oxidation

An alternative laboratory-scale synthesis involves the selective oxidation of 4-(chloromethyl)benzyl alcohol.[7] This method can offer high purity and is a valuable alternative if the starting alcohol is readily available.

-

Setup: To a stirred solution of 4-(chloromethyl)benzyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask, add an oxidizing agent like Pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature.

-

Rationale: DCM is chosen for its inertness and ability to dissolve both the reactant and the PCC. The slight excess of PCC ensures the complete conversion of the alcohol.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Purification: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium byproducts, washing with additional DCM. The filtrate is then concentrated under reduced pressure.

-

Validation: The crude product is purified by recrystallization from a solvent system like hexanes/ethyl acetate to yield pure 4-(Chloromethyl)benzaldehyde as a white solid. The identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.

The Core of Reactivity: A Bifunctional Building Block

The synthetic power of 4-(Chloromethyl)benzaldehyde lies in the distinct reactivity of its two functional groups. This allows for orthogonal or sequential reactions, providing a strategic advantage in multi-step syntheses.[1][3]

Caption: Reactivity map of 4-(Chloromethyl)benzaldehyde.

Reactions of the Aldehyde Moiety

The aldehyde group is a classic electrophile, susceptible to a wide range of transformations.

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 4-(chloromethyl)benzoic acid, using standard oxidizing agents.[1]

-

Reduction: Selective reduction, typically with sodium borohydride (NaBH₄), yields 4-(chloromethyl)benzyl alcohol.[1] The choice of NaBH₄ is strategic; it is mild enough to reduce the aldehyde without affecting the benzylic chloride.

-

Condensation: It undergoes condensation reactions with primary amines to form Schiff bases (imines), a fundamental transformation in the synthesis of many pharmaceutical scaffolds.[1]

Reactions of the Benzylic Chloride Moiety

The chloromethyl group is an excellent electrophile for nucleophilic substitution reactions.

-

Nucleophilic Substitution: As a benzylic halide, it readily undergoes Sₙ2 reactions with a wide variety of nucleophiles, including amines, thiols, alcohols, and cyanides.[1][3] This reactivity is the key to its utility as a linker, allowing for the facile attachment of this benzaldehyde-containing moiety to other molecules.

Protocol: Williamson Ether Synthesis

This protocol demonstrates a typical Sₙ2 reaction at the benzylic position.

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve an alcohol (R-OH, 1 equivalent) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete formation of the alkoxide nucleophile.

-

Causality: Anhydrous conditions are critical as NaH reacts violently with water. A polar aprotic solvent (THF) is used because it solvates the cation (Na⁺) but not the alkoxide anion, keeping the nucleophile "naked" and highly reactive for the Sₙ2 attack.

-

Addition: Add a solution of 4-(chloromethyl)benzaldehyde (1 equivalent) in anhydrous THF dropwise to the alkoxide solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Quenching & Workup: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Validation: Purify the resulting ether by column chromatography and verify its structure using spectroscopic methods.

Applications in Research and Development

The dual reactivity of 4-(Chloromethyl)benzaldehyde makes it a cornerstone intermediate in diverse fields.

-

Pharmaceutical Synthesis: It is a vital building block for creating complex Active Pharmaceutical Ingredients (APIs).[1] Its structure is found in scaffolds used to develop compounds with potential antibacterial and anticancer activities.[3] The ability to first use the chloromethyl group as a handle to build a larger structure and then use the aldehyde for further functionalization is a common strategy in medicinal chemistry.

-

Agrochemicals: It is employed in the synthesis of novel pesticides and herbicides, contributing to the development of more effective crop protection agents.[1]

-

Materials Science: In a more recent application, 4-(Chloromethyl)benzaldehyde is used to graft functional motifs onto polymer backbones. For instance, it can be used to create benzaldehyde-grafted polysilanes, which have shown promise as highly stable and selective "turn-on" fluorescent sensors for detecting nucleobases like cytosine, a critical function for medical diagnostics.[2]

Spectroscopic Characterization

Accurate characterization is essential for validating the synthesis and purity of 4-(Chloromethyl)benzaldehyde. The following table summarizes its key spectroscopic features.

| Technique | Characteristic Peaks / Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ ≈ 10.0 ppm (s, 1H, -CHO), δ ≈ 7.9 ppm (d, 2H, Ar-H), δ ≈ 7.5 ppm (d, 2H, Ar-H), δ ≈ 4.6 ppm (s, 2H, -CH₂Cl) | [11] |

| ¹³C NMR | Key shifts expected around δ ≈ 191 (C=O), δ ≈ 130-140 (aromatic C), δ ≈ 45 (-CH₂Cl) | [4][11] |

| IR Spectroscopy | ~1700 cm⁻¹ (strong, C=O stretch of aldehyde), ~2820 & 2720 cm⁻¹ (aldehyde C-H stretch), ~1200 cm⁻¹ (C-Cl stretch) | [4] |

| Mass Spectrometry (GC-MS) | m/z ≈ 154/156 (M⁺, isotopic pattern for Cl), 119 (M⁺ - Cl) | [4] |

Safety, Handling, and Storage

Due to its reactivity, 4-(Chloromethyl)benzaldehyde must be handled with care.

-

Hazards: The compound is classified as harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).[5][12] It is a corrosive substance and a lachrymator.

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[13][14]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[14] Avoid all personal contact.[13] Ensure containers are kept securely sealed when not in use.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5][13] The compound is sensitive to moisture and air; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) is required to maintain its purity and prevent degradation.[7][9]

References

- The Chemistry of 4-(Chloromethyl)benzaldehyde: Synthesis, Reactions, and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-(Chloromethyl)

- 4-(Chloromethyl)benzaldehyde - Physico-chemical Properties. (2024). ChemBK.

- 4-(Chloromethyl)benzaldehyde | C8H7ClO | CID 357877. (n.d.).

- The Role of 4-(Chloromethyl)benzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- CAS 73291-09-5: 4-(Chloromethyl)benzaldehyde. (n.d.). CymitQuimica.

- 4-(Chloromethyl)

- 73291-09-5|4-(Chloromethyl)benzaldehyde. (n.d.). Ambeed.com.

- 4-(Chloromethyl)benzaldehyde | 73291-09-5. (n.d.). Sigma-Aldrich.

- 4-CHLOROMETHYLBENZALDEHYDE | CAS No:73291-09-5. (n.d.). ZaiQi Bio-Tech.

- Blanc chloromethylation. (n.d.). In Wikipedia. Retrieved January 8, 2026.

- 4-CHLOROMETHYLBENZALDEHYDE; >95%DISCONTINUED 10/25/01(73291-09-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- Safety Data Sheet - 4-(Chloromethyl)benzaldehyde. (2021). Angene Chemical.

- 4-CHLOROMETHYLBENZALDEHYDE; >95%DISCONTINUED 10/25/01 | 73291-09-5. (2025). ChemicalBook.

- 4-(Chloromethyl)benzaldehyde | CAS 73291-09-5. (n.d.). Benchchem.

- 4-(Chloromethyl)benzaldehyde | 73291-09-5. (n.d.). Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-(Chloromethyl)benzaldehyde | C8H7ClO | CID 357877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. CAS 73291-09-5: 4-(Chloromethyl)benzaldehyde | CymitQuimica [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. 4-CHLOROMETHYLBENZALDEHYDE| CAS No:73291-09-5|ZaiQi Bio-Tech [chemzq.com]

- 9. 4-CHLOROMETHYLBENZALDEHYDE; >95%DISCONTINUED 10/25/01 | 73291-09-5 [chemicalbook.com]

- 10. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 11. 4-CHLOROMETHYLBENZALDEHYDE; >95%DISCONTINUED 10/25/01(73291-09-5) 13C NMR spectrum [chemicalbook.com]

- 12. 4-(Chloromethyl)benzaldehyde | 73291-09-5 [sigmaaldrich.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 4-(Chloromethyl)benzaldehyde: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Bifunctional Building Block

4-(Chloromethyl)benzaldehyde, with CAS number 73291-09-5, is a crystalline solid that has emerged as a pivotal intermediate in the landscape of modern organic synthesis.[1] Its significance lies in its bifunctional nature, possessing both a reactive aldehyde group and a benzylic chloride.[2] This unique structural arrangement allows for a diverse range of chemical transformations, making it an invaluable building block in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3] In drug development, it serves as a key starting material for active pharmaceutical ingredients (APIs), including those with potential antibacterial and anticancer properties.[2] This guide provides an in-depth exploration of the synthesis, purification, chemical reactivity, and safe handling of 4-(chloromethyl)benzaldehyde, tailored for professionals in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 4-(chloromethyl)benzaldehyde is fundamental for its effective use and characterization.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 73291-09-5 | [3] |

| Molecular Formula | C₈H₇ClO | [3] |

| Molecular Weight | 154.59 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 69-72 °C | [4] |

| Boiling Point | 265.6 ± 15.0 °C (Predicted) | [5] |

| Solubility | Soluble in common organic solvents. | |

| Storage | Store under an inert atmosphere at 2-8°C.[6] |

Spectroscopic Data

The structural identity of 4-(chloromethyl)benzaldehyde can be unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will typically show a singlet for the aldehydic proton (CHO) around 10.0 ppm, a singlet for the benzylic protons (CH₂Cl) near 4.6 ppm, and a set of doublets in the aromatic region (7.5-7.9 ppm) characteristic of a 1,4-disubstituted benzene ring.[7]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display a resonance for the carbonyl carbon of the aldehyde at approximately 192 ppm, the benzylic carbon around 45 ppm, and aromatic carbons in the 129-140 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically appearing around 1700 cm⁻¹. Other significant peaks include those for the C-H stretches of the aromatic ring and the aldehyde, and the C-Cl stretch.[3]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 154, with a characteristic M+2 peak at m/z 156 due to the ³⁷Cl isotope, in an approximate 3:1 ratio.[3]

Synthesis and Purification: Establishing a Foundation of Quality

The synthesis of 4-(chloromethyl)benzaldehyde can be approached through several routes, with the oxidation of 4-(chloromethyl)benzyl alcohol being a common and direct method.[5]

Synthetic Workflow: Oxidation of 4-(Chloromethyl)benzyl Alcohol

Caption: Synthetic workflow for 4-(chloromethyl)benzaldehyde.

Experimental Protocol: Synthesis via Oxidation

This protocol is a representative method for the oxidation of 4-(chloromethyl)benzyl alcohol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(chloromethyl)benzyl alcohol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).

-

Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) portion-wise at room temperature. The reaction is mildly exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(chloromethyl)benzaldehyde.

Purification Protocol: Recrystallization

For obtaining high-purity 4-(chloromethyl)benzaldehyde, recrystallization is an effective method.[8]

-

Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of hexanes and ethyl acetate is often a good starting point.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 4-(chloromethyl)benzaldehyde stems from the differential reactivity of its two functional groups, allowing for a wide array of chemical transformations.[2]

Dual Reactivity Profile

Caption: Reactivity of 4-(chloromethyl)benzaldehyde's functional groups.

Key Reactions and Protocols

The chloromethyl group is an excellent electrophile for Sₙ2 reactions with a variety of nucleophiles.[2]

Representative Protocol: Synthesis of a Benzyl Ether

-

Reaction Setup: To a solution of an alcohol (1 equivalent) in a polar aprotic solvent such as DMF, add a base like sodium hydride (NaH) (1.1 equivalents) at 0 °C.

-

Addition of Electrophile: Once the alkoxide has formed, add a solution of 4-(chloromethyl)benzaldehyde (1 equivalent) in DMF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography.

This reaction is a powerful tool for forming C-N bonds and synthesizing substituted amines.[9]

Representative Protocol: Synthesis of a Secondary Amine

-

Imine Formation: In a flask, dissolve 4-(chloromethyl)benzaldehyde (1 equivalent) and a primary amine (1 equivalent) in a solvent like methanol. A catalytic amount of acetic acid can be added to facilitate imine formation.[10]

-

Reduction: After stirring for a period to allow for imine formation, add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) in portions.[11]

-

Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be taken up in an organic solvent and washed with an aqueous solution to remove inorganic salts. The organic layer is then dried and concentrated to yield the product, which can be further purified if necessary.

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with control over the double bond position.[12]

Representative Protocol: Synthesis of a Stilbene Derivative

-

Ylide Generation: Prepare the phosphorus ylide by treating a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF.[13]

-

Reaction with Aldehyde: To the ylide solution, add 4-(chloromethyl)benzaldehyde (1 equivalent) at low temperature.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir until complete. The reaction is typically quenched with water, and the product is extracted with an organic solvent.

-

Purification: The major byproduct, triphenylphosphine oxide, can often be removed by precipitation or column chromatography to yield the pure alkene.[14]

Safety, Handling, and Storage: A Commitment to Laboratory Welfare

4-(Chloromethyl)benzaldehyde is a hazardous substance and requires careful handling to ensure laboratory safety.[4]

Hazard Identification

-

Oral Toxicity: Harmful if swallowed.[4]

-

Skin and Eye Damage: Causes severe skin burns and eye damage.[4][14]

-

Respiratory Irritation: May cause respiratory irritation.[4]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[4]

-

Personal Protective Equipment:

-

Hygiene Practices: Avoid inhalation of dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[6]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[4] The compound is also moisture and air sensitive.[4]

Emergency Procedures

-

In Case of Inhalation: Move the person to fresh air and seek immediate medical attention.[4]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water and seek medical attention.[4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[4]

-

In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Conclusion

4-(Chloromethyl)benzaldehyde is a versatile and powerful reagent for the synthesis of a wide range of organic molecules. Its dual reactivity, when properly harnessed, provides chemists with a strategic tool for the efficient construction of complex molecular architectures. A comprehensive understanding of its properties, synthetic routes, reactivity, and, most importantly, its safe handling, is paramount for its successful application in research and development. This guide serves as a foundational resource to empower scientists in leveraging the full potential of this valuable chemical intermediate.

References

-

PubChem. 4-(Chloromethyl)benzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

ChemBK. 4-(Chloromethyl)benzaldehyde. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-(Chloromethyl)benzaldehyde: Synthesis, Reactions, and Applications. Available from: [Link]

-

Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). Available from: [Link]

- Supporting Information for a scientific article (General procedure A1-2). (Note: A specific citable reference is not available from the provided search results, but this represents a general synthetic procedure.)

-

Angene Chemical. Safety Data Sheet. Available from: [Link]

-

Organic Syntheses. m-CHLOROBENZALDEHYDE. Available from: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

-

Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

- A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. (Note: A specific citable journal reference is not available from the provided search results, but this represents a relevant synthetic methodology.)

-

Journal of Chemical Sciences. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Available from: [Link]

-

Organic Syntheses. [Benzaldehyde, 2,4,6-trimethyl-]. Available from: [Link]

-

Organic Reactions. Wittig Reaction - Common Conditions. Available from: [Link]

-

ResearchGate. Reductive aminations of benzaldehyde. Available from: [Link]

-

Organic Reactions. Reductive Amination - Common Conditions. Available from: [Link]

-

YouTube. Reductive Amination. Available from: [Link]

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. nbinno.com [nbinno.com]

- 3. 4-(Chloromethyl)benzaldehyde | C8H7ClO | CID 357877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chembk.com [chembk.com]

- 6. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 7. 4-CHLOROMETHYLBENZALDEHYDE; >95%DISCONTINUED 10/25/01(73291-09-5) 13C NMR [m.chemicalbook.com]

- 8. mt.com [mt.com]

- 9. ias.ac.in [ias.ac.in]

- 10. youtube.com [youtube.com]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to the Physical Properties of 4-(Chloromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)benzaldehyde, a bifunctional organic compound, is a cornerstone in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1] Its unique structure, featuring both a reactive chloromethyl group and an aldehyde, allows for a diverse range of chemical transformations, making it a valuable intermediate in multi-step synthetic pathways. This guide provides a comprehensive overview of the core physical properties of 4-(Chloromethyl)benzaldehyde, offering not just data, but also the experimental context and rationale crucial for its effective application in research and development.

Molecular and Chemical Identity

-

Chemical Name: 4-(Chloromethyl)benzaldehyde

-

Synonyms: p-(Chloromethyl)benzaldehyde, 4-Formylbenzyl chloride[1]

-

Appearance: Depending on purity and temperature, it can be a colorless to pale yellow liquid or a white crystalline solid.[1][6]

Core Physical Properties: A Tabulated Summary

The physical characteristics of a compound are critical for its handling, storage, and application in synthetic chemistry. The following table summarizes the key physical properties of 4-(Chloromethyl)benzaldehyde.

| Property | Value | Source(s) |

| Melting Point | 70-73 °C | [2][3][7] |

| Boiling Point | 265.6 ± 15.0 °C at 760 mmHg (Predicted) | [2][3][6] |

| Density | 1.200 ± 0.06 g/cm³ (Predicted) | [3][6] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |

Experimental Determination of Physical Properties

A deep understanding of the methodologies used to determine these physical properties is essential for ensuring data accuracy and reproducibility. This section details the standard experimental protocols.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point is a crucial indicator of purity. DSC is a highly accurate method for its determination.

Experimental Workflow:

Caption: Workflow for Melting Point Determination using DSC.

Causality Behind Experimental Choices:

-

Heating Rate: A rate of 10 °C/min is standard for routine analysis, providing a good balance between resolution and experimental time. For higher-purity samples or more detailed thermal studies, a slower heating rate (e.g., 1-2 °C/min) can provide better resolution of the melting endotherm.

-

Inert Atmosphere: The analysis should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the sample at elevated temperatures.[2][6]

Boiling Point Determination

Due to its relatively high boiling point, determination at atmospheric pressure can lead to decomposition. Therefore, distillation under reduced pressure is the preferred method, and the boiling point at atmospheric pressure is often a predicted value.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of 4-(Chloromethyl)benzaldehyde.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and environment of hydrogen atoms. Key expected signals include:

-

A singlet for the aldehyde proton (~10.0 ppm).

-

Doublets for the aromatic protons on the benzene ring (~7.5-7.9 ppm).

-

A singlet for the chloromethyl protons (~4.6 ppm).

-

-

¹³C NMR: Shows the different carbon environments in the molecule.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands for 4-(Chloromethyl)benzaldehyde include:

-

A strong C=O stretch from the aldehyde group (~1700 cm⁻¹).

-

C-H stretching from the aromatic ring and aldehyde (~2850-3100 cm⁻¹).

-

C-Cl stretch from the chloromethyl group (~650-800 cm⁻¹).

3. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The molecular ion peak (M⁺) would be observed at m/z 154, with an isotopic peak (M+2) at m/z 156 due to the presence of the chlorine-37 isotope.[8]

Experimental Workflow for Spectroscopic Analysis:

Caption: General Workflow for Spectroscopic Characterization.

Solubility and Handling

-

Solubility: 4-(Chloromethyl)benzaldehyde is soluble in common organic solvents such as ethanol and diethyl ether.[1] Its solubility in nonpolar solvents is also expected to be good. However, it has limited solubility in water due to the hydrophobic nature of the benzene ring.[1]

-

Storage: It should be stored in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent degradation.[2][6] It is sensitive to moisture and air.[7]

-

Safety: 4-(Chloromethyl)benzaldehyde is a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[5][7][9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1][7] Work should be conducted in a well-ventilated fume hood.[7]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of 4-(Chloromethyl)benzaldehyde, grounded in established experimental methodologies. A thorough understanding of these properties is paramount for the safe and effective use of this versatile compound in the synthesis of novel molecules with potential applications in medicine and agriculture. The provided protocols and data serve as a valuable resource for researchers and scientists, enabling them to confidently incorporate 4-(Chloromethyl)benzaldehyde into their synthetic strategies.

References

-

Crysdot LLC. 4-(Chloromethyl)benzaldehyde. [Link]

-

ChemBK. 4-(Chloromethyl)benzaldehyde. [Link]

-

ZaiQi Bio-Tech. 4-CHLOROMETHYLBENZALDEHYDE| CAS No:73291-09-5. [Link]

-

PubChem. 4-(Chloromethyl)benzaldehyde | C8H7ClO | CID 357877. [Link]

-

ResearchGate. FTIR spectra of 4-(chloromethyl)benzaldehyde (a), condensation product.... [Link]

Sources

- 1. CAS 73291-09-5: 4-(Chloromethyl)benzaldehyde | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 4-CHLOROMETHYLBENZALDEHYDE| CAS No:73291-09-5|ZaiQi Bio-Tech [chemzq.com]

- 4. 4-(Chloromethyl)benzaldehyde | 73291-09-5 [sigmaaldrich.com]

- 5. 4-(Chloromethyl)benzaldehyde | C8H7ClO | CID 357877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-CHLOROMETHYLBENZALDEHYDE; >95%DISCONTINUED 10/25/01 | 73291-09-5 [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 4-CHLOROMETHYLBENZALDEHYDE; >95%DISCONTINUED 10/25/01(73291-09-5) MS [m.chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: A Bifunctional Linchpin in Chemical Synthesis

An In-Depth Technical Guide to 4-(Chloromethyl)benzaldehyde: Molecular Structure, Properties, and Synthetic Applications

In the landscape of modern organic chemistry and drug development, the strategic value of a molecule is often defined by its versatility. 4-(Chloromethyl)benzaldehyde (CAS: 73291-09-5) stands as a quintessential example of such a versatile building block.[1] Its structure, elegantly simple yet possessing two distinct and highly reactive functional groups, provides a powerful platform for the synthesis of complex molecular architectures.[1][2] This guide offers a comprehensive technical overview of 4-(Chloromethyl)benzaldehyde, delving into its core molecular features, synthetic utility, and critical handling protocols, tailored for researchers, scientists, and professionals in drug development. Its role as a key intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials underscores its importance in both academic research and industrial applications.[3][4]

Molecular Structure and Physicochemical Profile

The utility of 4-(Chloromethyl)benzaldehyde stems directly from its unique molecular structure, which features an aldehyde group and a chloromethyl group at opposite ends of a benzene ring. This para-substitution pattern is crucial, as it minimizes steric hindrance and allows each functional group to participate in reactions independently.

Molecular Identity

Structural Analysis and Visualization

The molecule's power lies in its dual reactivity.[1] The aldehyde group is an electrophilic center, susceptible to nucleophilic attack and readily participating in reactions such as oxidation, reduction, and condensation to form Schiff bases or other derivatives.[4] Concurrently, the chloromethyl group (-CH₂Cl) is an excellent electrophile for nucleophilic substitution reactions, as the chloride ion is a good leaving group.[4] This allows for the facile introduction of a wide range of functionalities, including amines, thiols, and alcohols, making it an invaluable connector piece in multi-step syntheses.[4]

Caption: Molecular structure of 4-(Chloromethyl)benzaldehyde.

Physicochemical Data Summary

The physical properties of 4-(Chloromethyl)benzaldehyde are consistent with a substituted aromatic compound of its size. It typically appears as a white to pale yellow crystalline solid.[3]

| Property | Value | Source(s) |

| Molecular Weight | 154.59 g/mol | [5][7] |

| Melting Point | 69 - 73 °C | [9][10][11] |

| Boiling Point | 265.6 ± 15.0 °C at 760 mmHg | [10] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [3][12] |

Synthesis and Mechanistic Considerations

The synthesis of 4-(Chloromethyl)benzaldehyde can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and environmental considerations. Common approaches include electrophilic chloromethylation of benzaldehyde or the controlled oxidation of a precursor.

Primary Synthetic Pathways

-

Oxidation of 4-(Chloromethyl)benzyl Alcohol : This is a direct and common laboratory-scale method where the primary alcohol is oxidized to the corresponding aldehyde.[10] This approach offers good selectivity, provided that over-oxidation to the carboxylic acid is controlled.

-

Chloromethylation of Benzaldehyde : This involves an electrophilic aromatic substitution reaction to introduce the chloromethyl group onto the benzaldehyde ring.[4] This method requires careful control of reaction conditions to ensure para-selectivity and to handle the reactive reagents involved.

Example Protocol: Synthesis via Oxidation

This protocol details a representative method for the synthesis of 4-(Chloromethyl)benzaldehyde from 4-(Chloromethyl)benzyl alcohol.

Objective: To synthesize 4-(Chloromethyl)benzaldehyde through the selective oxidation of 4-(Chloromethyl)benzyl alcohol using pyridinium chlorochromate (PCC).

Materials:

-

4-(Chloromethyl)benzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Celatom or Celite®

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(Chloromethyl)benzyl alcohol in anhydrous dichloromethane.

-

Reagent Addition: To the stirred solution, add 1.5 equivalents of PCC in one portion. The causality here is the use of a slight excess of the oxidizing agent to drive the reaction to completion. PCC is chosen as it is a relatively mild oxidant, which minimizes the risk of over-oxidation to the carboxylic acid.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material spot. The reaction is typically complete within 2-4 hours.

-

Work-up and Filtration: Upon completion, dilute the reaction mixture with DCM. The entire mixture is then passed through a short plug of silica gel topped with Celatom to filter out the chromium byproducts. This step is a self-validating system; a clear, colorless filtrate indicates the successful removal of the dark chromium salts.

-

Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate solvent system.

-

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the synthesis of 4-(Chloromethyl)benzaldehyde.

Applications in Drug Discovery and Development

The dual-handle structure of 4-(Chloromethyl)benzaldehyde makes it a highly sought-after intermediate in the pharmaceutical industry.[1] Its ability to connect different molecular fragments efficiently is a significant advantage in the construction of complex active pharmaceutical ingredients (APIs).

-

Scaffold for Novel Therapeutics: Research has demonstrated its utility in the development of compounds with potential antibacterial and anticancer properties.[1] The benzaldehyde moiety can be transformed into various heterocycles, while the chloromethyl group serves as an anchor point for side chains that can modulate biological activity.

-

Protein Degrader Building Blocks: 4-(Chloromethyl)benzaldehyde is listed as a building block for protein degraders, a cutting-edge area of drug discovery.[7] These molecules function by inducing the degradation of specific target proteins and require modular building blocks for their synthesis.

-

Intermediate for Agrochemicals: Beyond pharmaceuticals, it is also a precursor in the synthesis of modern pesticides and herbicides, contributing to the agrochemical sector.[4]

Safety, Handling, and Storage

Given its reactive nature, 4-(Chloromethyl)benzaldehyde must be handled with appropriate safety precautions. It is classified as corrosive, an irritant, and harmful if swallowed, inhaled, or in contact with skin.[5][9]

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[5][13] |

| H314 | Causes severe skin burns and eye damage.[5][14] |

| H335 | May cause respiratory irritation.[9][13] |

Recommended Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][14]

-

Ventilation: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9][14]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2-8°C.[2][10] It is sensitive to moisture and air.[9]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[9]

-

Spill Response: In case of a spill, clean up using dry procedures to avoid generating dust.[13] Evacuate the area and ensure adequate ventilation.

Conclusion

4-(Chloromethyl)benzaldehyde is more than just a chemical reagent; it is a strategic tool for molecular construction. Its well-defined structure, characterized by two distinct and reliable reactive sites, provides chemists with a robust and versatile platform for innovation. For professionals in drug development and organic synthesis, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential to create novel therapeutics and advanced materials that can address pressing scientific challenges.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-(Chloromethyl)benzaldehyde: Synthesis, Reactions, and Applications. [Link]

-

Crysdot LLC. 4-(Chloromethyl)benzaldehyde - Benzene Compounds. [Link]

-

CP Lab Safety. 4-(Chloromethyl)benzaldehyde, min 97%, 10 grams. [Link]

-

Ivy Fine Chemicals. 4-(Chloromethyl)benzaldehyde [CAS: 73291-09-5]. [Link]

-

PubChem. 4-(Chloromethyl)benzaldehyde | C8H7ClO | CID 357877. [Link]

-

ChemBK. 4-(Chloromethyl)benzaldehyde - Physico-chemical Properties. [Link]

-

ZaiQi Bio-Tech. 4-CHLOROMETHYLBENZALDEHYDE| CAS No:73291-09-5. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Chloromethyl)benzaldehyde in Modern Pharmaceutical Synthesis. [Link]

-

Angene Chemical. Safety Data Sheet: 4-(Chloromethyl)benzaldehyde. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 73291-09-5: 4-(Chloromethyl)benzaldehyde | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-(Chloromethyl)benzaldehyde | C8H7ClO | CID 357877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Chloromethyl)benzaldehyde | 73291-09-5 [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. ivychem.com [ivychem.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. chembk.com [chembk.com]

- 11. 4-CHLOROMETHYLBENZALDEHYDE| CAS No:73291-09-5|ZaiQi Bio-Tech [chemzq.com]

- 12. 73291-09-5|4-(Chloromethyl)benzaldehyde| Ambeed [ambeed.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. angenechemical.com [angenechemical.com]

Topic: 4-(Chloromethyl)benzaldehyde: A Guide to Chemoselective Reactivity with Nucleophiles

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)benzaldehyde is a cornerstone bifunctional building block in modern organic synthesis, prized for its distinct and selectively addressable reactive sites.[1][2] Its structure, featuring both a reactive benzylic chloride and an electrophilic aldehyde on a benzene ring, offers a powerful platform for the construction of complex molecular architectures.[2] This dual reactivity profile makes it an indispensable intermediate in the synthesis of a wide array of high-value molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] This guide provides an in-depth exploration of the chemoselective reactivity of 4-(chloromethyl)benzaldehyde with a range of common nucleophiles. We will dissect the mechanistic principles governing its reactions, explain the causality behind experimental choices for achieving selectivity, and provide field-proven protocols to empower researchers in leveraging this versatile reagent for their synthetic endeavors.

The Duality of Reactivity: Understanding the Electrophilic Centers

The synthetic utility of 4-(chloromethyl)benzaldehyde stems from its two electrophilic centers: the sp³-hybridized carbon of the chloromethyl group and the sp²-hybridized carbon of the aldehyde. The ability to selectively target one site in the presence of the other is paramount for elegant and efficient synthesis.

The Benzylic Chloride: A Target for Nucleophilic Substitution

The chloromethyl group (–CH₂Cl) is an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions. Several factors contribute to its reactivity:

-

Good Leaving Group: The chloride ion (Cl⁻) is a stable anion and thus a competent leaving group.

-

Benzylic Position: The carbon atom is benzylic, meaning any developing positive charge in a transition state is stabilized by the adjacent aromatic ring through resonance. This makes it significantly more reactive than a simple primary alkyl chloride.

Reactions at this site typically involve moderately strong, often "soft," nucleophiles and result in the displacement of the chloride to form a new carbon-nucleophile bond.

The Aldehyde: A Center for Nucleophilic Addition

The aldehyde functional group (–CHO) is a classic electrophile for nucleophilic addition reactions. The carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom.[3] Strong, often "hard," nucleophiles will readily attack this carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

While aromatic aldehydes like 4-(chloromethyl)benzaldehyde are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the benzene ring, the aldehyde remains a highly accessible site for potent nucleophiles like organometallics and hydrides.[3]

Achieving Chemoselectivity

The key to harnessing the power of this reagent is controlling which functional group reacts. This is governed by the "hard and soft acids and bases" (HSAB) principle and the specific reaction conditions employed.

-

The carbonyl carbon is a "hard" electrophilic center and is preferentially attacked by "hard" nucleophiles (e.g., Grignard reagents, organolithiums).

-

The benzylic carbon is a "soft" electrophilic center and is preferentially attacked by "soft" nucleophiles (e.g., thiolates, iodide, cyanide).

Furthermore, the choice of solvent, temperature, and catalyst can be tailored to favor one reaction pathway over the other, as will be detailed in the following sections.

Caption: Dual electrophilic sites of 4-(chloromethyl)benzaldehyde.

A Survey of Nucleophilic Reactions

This section details the reactivity of 4-(chloromethyl)benzaldehyde with primary classes of nucleophiles, providing mechanistic insights and practical considerations.

O-Nucleophiles: Alcohols, Phenols, and Carboxylates

Oxygen-based nucleophiles, particularly after deprotonation, readily react at the benzylic chloride position in a classic Williamson ether synthesis.

-

Mechanism: The reaction proceeds via an Sₙ2 pathway. A base (e.g., NaH, K₂CO₃) is required to deprotonate the alcohol or phenol, generating a more potent alkoxide or phenoxide nucleophile. This nucleophile then attacks the benzylic carbon, displacing the chloride.

-

Reaction Insight: The aldehyde group is generally unreactive towards alcohols under basic or neutral conditions. Acidic conditions, which would promote acetal formation at the aldehyde, are typically avoided as they can lead to unwanted side reactions at the benzylic position.

| Nucleophile | Reagent Example | Base | Primary Site | Product Functional Group |

| Alcohol | Ethanol (EtOH) | NaH | Benzylic Carbon | Ether |

| Phenol | Phenol (PhOH) | K₂CO₃ | Benzylic Carbon | Ether |

| Carboxylate | Sodium Acetate (NaOAc) | N/A | Benzylic Carbon | Ester |

N-Nucleophiles: Amines and Azides

Nitrogen nucleophiles exhibit diverse reactivity, capable of targeting either electrophilic site depending on their structure and the reaction conditions.

-

Primary & Secondary Amines:

-

Alkylation (Sₙ2): Amines can act as nucleophiles to displace the benzylic chloride, forming the corresponding secondary or tertiary benzylamines.[1] This reaction is often performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

-

Iminé/Enamine Formation: Primary amines react with the aldehyde to form imines (Schiff bases), while secondary amines form enamines.[4][5] These reactions are typically acid-catalyzed and reversible.[4]

-

Controlling Selectivity: To favor Sₙ2 alkylation, the reaction is run under basic conditions without an acid catalyst. To favor imine formation, one would use stoichiometric amounts of the primary amine under mildly acidic conditions (pH ~5), often with removal of water to drive the equilibrium.[4]

-

-

Azide Ion (N₃⁻): The azide ion is an excellent nucleophile for Sₙ2 reactions. Sodium azide (NaN₃) smoothly converts the chloromethyl group to an azidomethyl group, a versatile functional group that can be readily converted to an amine or participate in click chemistry.

Caption: Selective reaction pathways with primary amines.

S-Nucleophiles: Thiols

Thiols and their conjugate bases, thiolates, are superb "soft" nucleophiles and react almost exclusively at the "soft" benzylic carbon center.[6]

-

Mechanism: The reaction is a highly efficient Sₙ2 displacement. Thiolates (RS⁻), formed by deprotonating a thiol with a base like sodium hydroxide or triethylamine, are exceptionally potent nucleophiles and react rapidly. Even neutral thiols can react directly, though more slowly.[1]

-

Reaction Insight: The aldehyde is inert to thiols under these conditions. The formation of thioacetals at the aldehyde requires an acid catalyst, which is absent here. This high chemoselectivity makes thioether formation a robust and reliable transformation.[7]

C-Nucleophiles: Cyanide, Grignard, and Wittig Reagents

Carbon nucleophiles display varied reactivity depending on their hardness and basicity.

-

Cyanide (CN⁻): Cyanide is a versatile nucleophile that can, in principle, attack either site. However, as a relatively soft nucleophile, it strongly favors the Sₙ2 displacement of the benzylic chloride to yield 4-(cyanomethyl)benzaldehyde.[8] While cyanohydrin formation at the aldehyde is possible, the Sₙ2 reaction at the benzylic halide is kinetically preferred.[8][9]

-

Grignard Reagents (RMgX): As powerful, "hard" nucleophiles and strong bases, Grignard reagents react exclusively and rapidly with the most electrophilic hard center: the aldehyde carbonyl.[10][11] The reaction is an irreversible nucleophilic addition that, upon acidic workup, yields a secondary alcohol.[12][13] The chloromethyl group remains untouched, as the Grignard reagent does not typically displace alkyl chlorides under these conditions.

-

Wittig Reagents (Ph₃P=CHR): The Wittig reaction is highly specific for aldehydes and ketones. The ylide attacks the aldehyde carbonyl to form an alkene, replacing the C=O bond with a C=C bond. The chloromethyl group is completely unreactive towards the Wittig ylide.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, designed for reproducibility and success.

Protocol 1: Synthesis of 4-(Phenoxymethyl)benzaldehyde (Ether Formation)

This protocol details the Sₙ2 reaction between a phenoxide nucleophile and the benzylic chloride.

-

Objective: To demonstrate the chemoselective formation of a benzyl ether.

-

Materials:

-

4-(Chloromethyl)benzaldehyde (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Round-bottom flask, condenser, magnetic stirrer

-

-

Methodology:

-

To a stirred suspension of potassium carbonate in anhydrous acetone, add phenol.

-

Stir the mixture at room temperature for 20 minutes to facilitate the formation of potassium phenoxide.

-

Add 4-(chloromethyl)benzaldehyde to the mixture.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Protocol 2: Synthesis of 4-(Chloromethyl)benzyl Alcohol (Grignard Reaction)

This protocol exemplifies the selective nucleophilic addition of a Grignard reagent to the aldehyde. Note: This protocol synthesizes the alcohol from the corresponding Grignard reagent and formaldehyde for illustrative purposes, as reacting 4-(chloromethyl)benzaldehyde with another Grignard would add a different R-group. The principle of aldehyde selectivity remains the same. A more direct example is the reaction of phenylmagnesium bromide with 4-chlorobenzaldehyde.[13]

-

Objective: To demonstrate the selective reaction of a strong carbon nucleophile at the aldehyde.

-

Materials:

-

Magnesium turnings (1.1 eq)

-

Bromobenzene (1.0 eq)

-

4-(Chloromethyl)benzaldehyde (1.0 eq)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Anhydrous HCl or NH₄Cl solution for workup

-

Three-neck flask, dropping funnel, condenser, drying tube (CaCl₂)

-

-

Methodology:

-

Grignard Formation: Assemble a flame-dried three-neck flask with a condenser and dropping funnel under a nitrogen atmosphere. Add magnesium turnings. Add a solution of bromobenzene in anhydrous ether dropwise to initiate the reaction (a crystal of iodine may be needed). Once initiated, add the remaining bromobenzene solution to maintain a gentle reflux. After addition, stir for 30 minutes.

-

Addition Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Dissolve 4-(chloromethyl)benzaldehyde in anhydrous ether and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Workup: Cool the reaction mixture again to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting secondary alcohol by column chromatography on silica gel.

-

Caption: Experimental workflow for the Grignard reaction.

Conclusion and Outlook

4-(Chloromethyl)benzaldehyde presents a fascinating case study in chemoselectivity. By understanding the intrinsic electronic properties of its two functional groups and applying principles of nucleophile character (Hard/Soft) and reaction condition control, chemists can unlock its full potential. The benzylic chloride offers a reliable handle for Sₙ2 reactions with a host of soft-to-moderate nucleophiles, while the aldehyde provides a classic entry point for nucleophilic addition by hard nucleophiles. This predictable and controllable reactivity ensures that 4-(chloromethyl)benzaldehyde will remain a valuable and frequently used building block in the design and synthesis of novel molecules within the pharmaceutical and materials science industries.

References

- The Chemistry of 4-(Chloromethyl)benzaldehyde: Synthesis, Reactions, and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of 4-(Chloromethyl)benzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Application Notes and Protocols: Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines. (n.d.). Benchchem.

- A Technical Guide to Nucleophilic Attack on 4-(Chloromethyl)benzoyl Chloride for Researchers and Drug Development Professionals. (n.d.). Benchchem.

- Grignard Reaction. (n.d.). Chem 355 Jasperse.

- Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry.

- Grignard Reaction. (n.d.). Organic Chemistry Portal.

- Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. (2020, May 28). YouTube.

- Cyanohydrin reaction. (n.d.). Wikipedia.

- Reactions of Thiols. (n.d.). Chemistry Steps.

- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Oriental Journal of Chemistry.

- US4056509A - Preparation of benzyl cyanides. (n.d.). Google Patents.

- 20.6: Reactions of Amines. (2020, May 30). Chemistry LibreTexts.

- What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide? (2022, August 23). Chemistry Stack Exchange.

- 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts.

- Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. (n.d.). The Journal of Organic Chemistry.

- Ch17: C=O + secondary amine derivs. (n.d.). University of Calgary.

- Addition of Secondary Amines to Form Enamines. (2023, January 22). Chemistry LibreTexts.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Grignard Reaction [organic-chemistry.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. youtube.com [youtube.com]

electrophilic substitution reactions of 4-(Chloromethyl)benzaldehyde

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-(Chloromethyl)benzaldehyde

Introduction

4-(Chloromethyl)benzaldehyde is a bifunctional aromatic compound holding significant value as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its utility stems from the presence of two reactive functional groups on a benzene scaffold: a formyl group (-CHO) and a chloromethyl group (-CH₂Cl). While the aldehyde allows for a myriad of transformations such as oxidations, reductions, and condensations, and the chloromethyl group readily undergoes nucleophilic substitution, the aromatic ring itself is a platform for electrophilic substitution reactions.[1] This guide provides a comprehensive technical overview of the electrophilic aromatic substitution (EAS) reactions of 4-(chloromethyl)benzaldehyde, focusing on the interplay of substituent effects, predicting regioselectivity, and outlining practical synthetic considerations for researchers and drug development professionals.

Electronic Effects and Regioselectivity: A Tale of Two Substituents

The reactivity and regioselectivity of electrophilic attack on the 4-(chloromethyl)benzaldehyde ring are governed by the combined electronic effects of the para-substituted formyl and chloromethyl groups. These two groups exert opposing influences on the aromatic system.

The Formyl Group: A Strong Deactivator and Meta-Director

The aldehyde group (-CHO) is a powerful electron-withdrawing group. It deactivates the benzene ring towards electrophilic attack through both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). The carbonyl carbon is electrophilic, and the resonance structures show a delocalization of pi-electrons from the ring onto the oxygen atom, resulting in a partial positive charge on the ortho and para positions.[2][3] Consequently, the meta positions are the least deactivated and become the preferred sites of electrophilic attack.

The Chloromethyl Group: A Weak Deactivator and Ortho, Para-Director

The chloromethyl group (-CH₂Cl) is generally considered to be weakly deactivating. The electronegative chlorine atom withdraws electron density through an inductive effect (-I). However, the methylene spacer (-CH₂) partially insulates the ring from this effect compared to a directly attached halogen. Furthermore, the C-H bonds of the methylene group can donate electron density to the ring via hyperconjugation, a weak activating effect that directs incoming electrophiles to the ortho and para positions.[4]

Combined Directing Effects in 4-(Chloromethyl)benzaldehyde

In 4-(chloromethyl)benzaldehyde, these two groups are in a para-relationship, leading to a competitive scenario for directing an incoming electrophile.

-

The formyl group at C1 strongly deactivates the ring and directs incoming electrophiles to its meta positions (C3 and C5).

-

The chloromethyl group at C4 weakly deactivates the ring but directs incoming electrophiles to its ortho positions (C3 and C5).

Crucially, the directing effects of both substituents are cooperative or reinforcing , both favoring substitution at the C3 and C5 positions.[5][6] Therefore, electrophilic attack is strongly predicted to occur at the positions ortho to the chloromethyl group and meta to the formyl group. Given that the positions are equivalent due to symmetry, a single mono-substituted product is expected. The overall deactivation of the ring by both groups suggests that forcing conditions (e.g., higher temperatures, stronger acids) may be necessary to achieve a reasonable reaction rate compared to benzene.

Caption: Cooperative directing effects in 4-(chloromethyl)benzaldehyde.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[7] Given the deactivated nature of the substrate, fuming nitric acid may be required to achieve a satisfactory reaction rate. The cooperative directing effects strongly suggest that the nitro group will be introduced at the C3 (or C5) position, yielding 4-(chloromethyl)-3-nitrobenzaldehyde.

Representative Experimental Protocol (Adapted from Nitration of Benzaldehyde)

Disclaimer: The following protocol is based on the nitration of benzaldehyde and may require optimization for 4-(chloromethyl)benzaldehyde.

-

Preparation of Nitrating Mixture: In a three-neck flask equipped with a thermometer and an addition funnel, cool 19 mL of concentrated H₂SO₄ in an ice bath. Slowly add 8.7 mL of fuming HNO₃ while stirring, ensuring the temperature does not exceed 10 °C.[8]

-

Addition of Substrate: To the chilled nitrating acid, slowly add 4-(chloromethyl)benzaldehyde (1 equivalent) portion-wise or as a solution in a minimal amount of a suitable inert solvent, maintaining the reaction temperature between 10-15 °C.[8]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/petroleum ether, to yield 4-(chloromethyl)-3-nitrobenzaldehyde.[8]

| Reaction | Reagents | Expected Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-(Chloromethyl)-3-nitrobenzaldehyde |

Halogenation

Halogenation involves the introduction of a halogen (e.g., Br, Cl) onto the aromatic ring. This typically requires a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination, to polarize the halogen molecule and generate a more potent electrophile.[9]

Bromination

For the bromination of 4-(chloromethyl)benzaldehyde, the electrophile (Br⁺) is expected to attack the C3/C5 position, yielding 2-bromo-4-(chloromethyl)benzaldehyde.

Representative Experimental Protocol (Adapted from Bromination of Deactivated Aromatics)

Disclaimer: This is a general protocol and requires optimization.

-

Setup: In a dry flask protected from moisture, dissolve 4-(chloromethyl)benzaldehyde (1 equivalent) in a suitable inert solvent (e.g., dichloromethane, carbon tetrachloride).

-

Catalyst Addition: Add a catalytic amount of anhydrous FeBr₃ (or iron filings which will be converted in situ).

-

Bromine Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the mixture at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Work-up: Quench the reaction with an aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

-

Purification: Remove the solvent under reduced pressure. The crude product, 2-bromo-4-(chloromethyl)benzaldehyde, can be purified by column chromatography or recrystallization.[10]

| Reaction | Reagents | Catalyst | Expected Major Product |

| Bromination | Br₂ | FeBr₃ | 2-Bromo-4-(chloromethyl)benzaldehyde |

| Chlorination | Cl₂ | AlCl₃/FeCl₃ | 2-Chloro-4-(chloromethyl)benzaldehyde |

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). The electrophile is SO₃. This reaction is typically reversible.[11] The expected product is 4-(chloromethyl)benzaldehyde-2-sulfonic acid.

Representative Experimental Protocol (Adapted from Sulfonation of o-Chlorobenzaldehyde)

Disclaimer: This protocol is based on a related substrate and requires adaptation and optimization.

-

Reaction Setup: In a flask equipped with a stirrer, carefully add 4-(chloromethyl)benzaldehyde (1 equivalent) in small portions to fuming sulfuric acid (excess) with cooling.

-

Heating: Heat the reaction mixture, for instance to 70-100 °C, for several hours to drive the reaction to completion.[11]

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice to precipitate the sulfonic acid product.

-

Isolation: Collect the solid product by filtration and wash with a small amount of cold water. The product can be further purified by recrystallization from water.

| Reaction | Reagents | Expected Major Product |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | 4-(Chloromethyl)benzaldehyde-2-sulfonic acid |

Friedel-Crafts Reactions: A Significant Limitation

The Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds with aromatic rings.[12] However, these reactions have significant limitations, particularly with deactivated substrates.

Deactivation and Catalyst Complexation

Friedel-Crafts reactions fail on aromatic rings bearing strongly or moderately electron-withdrawing groups.[13] The combined deactivating effect of the formyl and chloromethyl groups in 4-(chloromethyl)benzaldehyde reduces the nucleophilicity of the ring to a point where it cannot effectively attack the carbocation or acylium ion intermediates generated in these reactions.

Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction can form a stable complex with the lone pair of electrons on the carbonyl oxygen of the aldehyde. This complexation further deactivates the ring, effectively shutting down the reaction.[13]

Caption: Limitation of Friedel-Crafts reactions on 4-(chloromethyl)benzaldehyde.

To successfully perform an acylation, a multi-step approach involving protection of the aldehyde group (e.g., as an acetal) would be necessary. This would reduce the deactivation of the ring, allowing the Friedel-Crafts reaction to proceed, followed by deprotection to regenerate the aldehyde.[13]

Conclusion

The electrophilic substitution reactions of 4-(chloromethyl)benzaldehyde are dictated by the cooperative directing effects of its two functional groups. The meta-directing formyl group and the ortho, para-directing chloromethyl group both steer incoming electrophiles to the C3 and C5 positions of the aromatic ring. However, the overall deactivation of the ring by both substituents necessitates careful consideration of reaction conditions, often requiring more forcing conditions than for simple benzene derivatives. While nitration, halogenation, and sulfonation are feasible, Friedel-Crafts reactions are generally not viable due to severe ring deactivation and catalyst complexation. This guide provides a theoretical framework and practical starting points for researchers aiming to further functionalize this important synthetic intermediate.

References

-

Chemistry LibreTexts. (2023, January 22). Electrophilic Substitution of Disubstituted Benzene Rings. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ortho Para and Meta in Disubstituted Benzenes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, September 30). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-(Chloromethyl)benzaldehyde: Synthesis, Reactions, and Applications. Retrieved from [Link]

-

YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, June 8). Electrophilic substitution on disubstituted benzene rings. Retrieved from [Link]

-

Izquierdo, L., et al. (2021). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 45(32), 14383-14391. Retrieved from [Link]

-

YouTube. (2018, November 13). Friedel-Crafts Acylation. Retrieved from [Link]

-

MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Halogenation of Aromatic Compounds by N-Chloro-, N-Bromo-, and N-Iodosuccinimide. Retrieved from [Link]

-

Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

- Google Patents. (n.d.). CN110845371A - A kind of method for synthesizing o-sulfonic acid benzaldehyde under normal pressure.

-

ResearchGate. (2025, August 6). A Safe Simple Halogenation Experiment. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chlorobenzaldehyde. Retrieved from [Link]

-

Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Innovation: The Applications of 2-Bromo-4-Chlorobenzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

-

Olah, G. A., et al. (2007). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 104(40), 15553-15557. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 12). 1.31: Electrophilic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-(chloromethyl)benzaldehyde (a), condensation product.... Retrieved from [Link]

- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.

-

University of Calgary. (n.d.). Ch12: Electrophilic aromatic substitution questions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Novel synthesis of pseudopeptides bearing a difluoromethyl group by Ugi reaction and desulfanylation. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. youtube.com [youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]